3-(2-Fluorophenyl)-4-propylpyrrolidine
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Overview
Description
3-(2-Fluorophenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a propyl group. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with propylamine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a suitable solvent such as acetonitrile and a catalyst like platinum or palladium on carbon .
Industrial Production Methods
For industrial production, the process is often optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(2-Fluorophenyl)-4-propylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-4-methylpyrrolidine
- 3-(2-Fluorophenyl)-4-ethylpyrrolidine
- 3-(2-Fluorophenyl)-4-butylpyrrolidine
Uniqueness
3-(2-Fluorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications .
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C13H18FN/c1-2-5-10-8-15-9-12(10)11-6-3-4-7-13(11)14/h3-4,6-7,10,12,15H,2,5,8-9H2,1H3 |
InChI Key |
XNZGYDGAHPXVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=CC=C2F |
Origin of Product |
United States |
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